molecular formula C10H12FNO B2824144 3-(4-Fluorophenyl)morpholine CAS No. 1017396-52-9

3-(4-Fluorophenyl)morpholine

Cat. No. B2824144
CAS RN: 1017396-52-9
M. Wt: 181.21
InChI Key: VURZDWDKDQRYTJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)morpholine is a chemical compound with a wide range of applications in scientific research and industry. It is an important intermediate of the antibiotic drug linezolid .


Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .


Molecular Structure Analysis

The molecular formula of this compound is C10H12FNO . The molecular weight is 181.207 Da .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.

Scientific Research Applications

Synthesis and Characterization

  • A derivative of 3-(4-Fluorophenyl)morpholine was synthesized and characterized, showing potential for biological activity such as antibacterial and antioxidant effects, as well as anti-TB and anti-diabetic properties (Mamatha et al., 2019).
  • The molecule's crystal structure was analyzed, revealing insights into its molecular arrangement and potential applications in material science and drug design (B. Chai & Changling Liu, 2011).

Biological and Medicinal Applications

  • Research highlighted the compound's potential as an antidepressant and its effectiveness in pre-clinical tests for emesis and depression (T. Harrison et al., 2001).
  • Another study synthesized a derivative showing distinct inhibition on cancer cell lines, indicating its potential use in antitumor applications (Zhi-hua Tang & W. Fu, 2018).
  • Investigation into the antimicrobial activity of a morpholine derivative provided insights into its potential as an antibiotic against multidrug-resistant strains (M. A. Oliveira et al., 2015).

Chemical and Catalytic Properties

  • The compound's role as an intermediate in the synthesis of pharmaceuticals was explored, highlighting its importance in drug development and synthesis (Zhang Fuli, 2012).
  • Its application in catalysis was demonstrated, where it was used in the hydrogenation of nitroarenes, a crucial reaction in pharmaceutical synthesis (K. Shanmugaraj et al., 2020).

Imaging and Sensing Applications

  • A study developed a fluorescent probe based on a morpholine derivative for imaging trivalent cations in living cells, illustrating its potential in biological imaging and diagnostics (F. Ye et al., 2019).

Safety and Hazards

The safety data sheet for 3-(4-Fluorophenyl)morpholine hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-(4-fluorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURZDWDKDQRYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017396-52-9
Record name 3-(4-fluorophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What are the common synthetic approaches to obtain 3-(4-Fluorophenyl)morpholine?

A1: Several synthetic routes have been explored for this compound, often aiming for specific stereoisomers crucial for pharmaceutical activity. Two prominent approaches are:

  • Cyclization and Reduction: Starting with 2-(4-fluorophenyl)acetonitrile, a series of cyclization, oxidation, and reduction steps lead to the desired morpholine structure [, ]. This method is favored for its simplicity and lower environmental impact.
  • Grignard Addition and Hydrogenation: A highly stereoselective method involves the Grignard addition of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy] magnesium bromide to a morpholinone derivative, followed by hydrogenation [, ]. This approach offers good control over stereochemistry, a critical factor in drug efficacy.

Q2: How does the stereochemistry of this compound derivatives influence their activity?

A: The stereochemistry of this compound derivatives plays a crucial role in their binding affinity and selectivity towards targets like the NK1 receptor. In aprepitant, the (2R,3S) configuration of the morpholine ring is essential for optimal interaction with the receptor [, ]. Modifications altering this stereochemistry can significantly impact the compound's potency and selectivity.

Q3: What challenges are encountered during the synthesis of this compound derivatives, and how are they addressed?

A: One challenge in synthesizing these compounds lies in controlling the stereochemistry during key reactions like Grignard addition and hydrogenation. Researchers have discovered that factors like pH significantly impact the stability and reactivity of intermediates, ultimately influencing the final product's stereochemical outcome []. Careful optimization of reaction conditions, including pH control and catalyst selection, is vital to ensure high stereoselectivity. Additionally, the hydrogenation step can exhibit unusual kinetics, with the potential for impurity formation []. Detailed kinetic studies have been conducted to understand and mitigate this issue, leading to improved reaction control and product purity.

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